N-(2-phenoxyphenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWIUUISIFXUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877474 | |
| Record name | 2-Phenoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143359-96-0 | |
| Record name | 2-Phenoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Diverse Synthetic Routes to N-(2-phenoxyphenyl)acetamide and its Analogues
The construction of this compound and its analogues relies on several key chemical transformations. These methods are designed to be efficient and allow for the introduction of a variety of substituents on the aromatic rings, leading to a diverse library of compounds for further investigation.
Acylation Reactions in this compound Synthesis
Acylation is a fundamental process in the synthesis of this compound, involving the introduction of an acyl group onto the nitrogen atom of 2-phenoxyaniline (B124666). This can be achieved using various acylating agents and reaction conditions.
One common method for the synthesis of the precursor to many phenoxyacetamide derivatives is the chloroacetylation of an appropriate aniline (B41778). For instance, 2-chloro-N-(2-phenoxyphenyl)acetamide can be synthesized from the reaction of 2-phenoxyaniline with chloroacetyl chloride. chemicalbook.com This intermediate is a versatile building block for the synthesis of more complex molecules. The reaction involves the nucleophilic attack of the amino group of 2-phenoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond.
Similarly, chloroacetylation of other substituted anilines and aminophenols has been reported. For example, the chloroacetylation of m- and p-aminophenols has been carried out in solvents like acetic acid, acetonitrile (B52724), and tetrahydrofuran. neliti.com The resulting 2-chloro-N-(hydroxyphenyl)acetamides can then be used in subsequent reactions. The general procedure for the synthesis of 2-chloro-N-substituted-acetamides often involves reacting anilines or amines with chloroacetyl chloride, sometimes in the presence of glacial acetic acid and sodium acetate. nih.gov
A general method for synthesizing N-(substituted phenyl)-2-(substituted phenoxy) acetamide (B32628) derivatives involves refluxing a mixture of a substituted phenol (B47542) and a 2-chloro-N-(substituted phenyl) acetamide in dry acetone (B3395972) with anhydrous potassium carbonate. rjptonline.org This Williamson ether synthesis approach, where the phenoxide ion displaces the chloride from the chloroacetamide, is a key step in assembling the final phenoxyacetamide structure.
Table 1: Examples of Chloroacetylation Reactions
| Starting Material | Reagent | Product | Reference |
| 2-Phenoxyaniline | Chloroacetyl chloride | 2-Chloro-N-(2-phenoxyphenyl)acetamide | chemicalbook.com |
| m-Aminophenol | Chloroacetyl chloride | 2-Chloro-N-(3-hydroxyphenyl)acetamide | neliti.com |
| p-Aminophenol | Chloroacetyl chloride | 2-Chloro-N-(4-hydroxyphenyl)acetamide | neliti.com |
| Substituted aniline | Chloroacetyl chloride | 2-Chloro-N-(substituted phenyl)acetamide | nih.gov |
This table is for illustrative purposes and may not be exhaustive.
Acetic anhydride (B1165640) is another widely used acylating agent for the synthesis of acetamide derivatives. The acetylation of an amine with acetic anhydride is a classic and effective method. frontiersin.org In some cases, a catalyst may be required to facilitate the reaction. For the synthesis of this compound itself, 2-phenoxyaniline would be reacted with acetic anhydride.
The acylation of o-toluidine (B26562) with acetic acid (acting as both solvent and acylating agent) to form N-acetyl-o-toluidine is a related example that protects the amino group before further reactions like nitration. While not directly synthesizing this compound, this illustrates the utility of acylation in multi-step synthetic sequences.
The Nencki reaction, which involves the acylation of phenols with carboxylic acids or anhydrides in the presence of a Lewis acid like fused zinc chloride, is a historical method for producing acyl phenols. ajptr.com Although this reaction focuses on C-acylation of phenols, it highlights the use of acid anhydrides in acylation chemistry.
Multi-Step Synthesis of Phenoxystrobin Derivatives
This compound is a structural component of more complex molecules like the fungicide phenoxystrobin. The synthesis of phenoxystrobin and its derivatives often involves a multi-step pathway where the phenoxyacetamide moiety is assembled and then further modified.
A reported synthesis of phenoxystrobin involves a sequence of reactions starting from diphenyl ether and diacetonitrile. google.com The key steps are:
Acylation: Diphenyl ether is acylated with diacetonitrile to produce 2-(phenoxy)benzoyl nitrile.
Hydrolysis: The resulting nitrile is hydrolyzed under acidic or basic conditions to yield 2-(2-phenoxyphenyl)-2-oxoacetamide. A specific example uses 6N hydrochloric acid for the hydrolysis of 2-(phenoxy)benzonitrile to 2-(2-phenoxyphenyl)-2-oxoacetamide with a reported yield of 85-87.1%. google.com
Oxime Formation: The keto-amide is then reacted with hydroxylamine (B1172632) (as hydroxylamine sulfate (B86663) or hydrochloride) to form an oxime, 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide. This reaction is typically carried out at temperatures between 40°C and 80°C. google.com
Methylation: Finally, the oxime is methylated, for instance with dimethyl sulfate, to give the target phenoxystrobin. This step is usually performed in a solvent like benzene, toluene (B28343), or dichloroethane at a temperature of 10°C to 30°C. google.com
This multi-step approach allows for the controlled construction of the complex phenoxystrobin molecule. savemyexams.comlibretexts.orgyoutube.comrsc.orgmsu.edu
Table 2: Key Intermediates in Phenoxystrobin Synthesis
| Intermediate | Chemical Name | Role in Synthesis |
| 1 | 2-(Phenoxy)benzoyl nitrile | Product of initial acylation |
| 2 | 2-(2-Phenoxyphenyl)-2-oxoacetamide | Product of nitrile hydrolysis |
| 3 | 2-(2-Phenoxyphenyl)-2-hydroxyiminoacetamide | Product of oxime formation |
| 4 | Phenoxystrobin | Final methylated product |
This table outlines the progression of the synthesis.
General Strategies for Phenoxyacetamide Derivative Synthesis
The synthesis of phenoxyacetamide derivatives is a broad field with several general strategies being employed to create a wide array of compounds with diverse biological activities. nih.gov These strategies often involve the condensation of a phenoxyacetic acid derivative with an amine or the reaction of a chloroacetamide with a phenol.
A common approach is the reaction of substituted phenols with 2-chloro-N-(substituted phenyl)acetamides in the presence of a base like potassium carbonate in a solvent such as acetone. rjptonline.orgnih.gov This method allows for the facile introduction of various substituents on both the phenoxy and the N-phenyl rings.
Another strategy involves the synthesis of N-(1-phenylethyl)acetamide derivatives by reacting 1-phenylethylamine (B125046) with substituted phenols. nih.gov Furthermore, novel phenoxyacetamide derivatives have been synthesized by reacting N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with various reagents to produce acrylamide, hydrazone, and acrylonitrile (B1666552) derivatives. bohrium.com
The synthesis of 2-phenoxyacetamide (B1293517) analogues as potential monoamine oxidase inhibitors has been achieved through a general method outlined in several studies. mdpi.comresearchgate.net This often involves the coupling of a phenoxyacetic acid with an amine.
The versatility of these synthetic methods allows chemists to create extensive libraries of phenoxyacetamide derivatives for screening in various applications, from agriculture to medicine.
Condensation Reactions with Phenylethylamine and Substituted Phenols
While direct condensation of phenylethylamine and a substituted phenol to form this compound is not a primary route, condensation reactions are fundamental to building the necessary precursors. For instance, phenoxyacetic acid derivatives, which are key intermediates, can be synthesized via condensation. nih.govresearchgate.net The synthesis of related acetamide derivatives often involves the condensation of a suitable carboxylic acid with an amine. nih.govresearchgate.net For example, novel acetamide compounds have been synthesized by the condensation of an appropriate phenoxy acetic acid with a diamine using a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in a solvent such as dichloromethane (B109758) (DCM). nih.govresearchgate.net
Coupling Reactions Involving Phenoxyacetic Acid Precursors
A common and effective strategy for synthesizing N-aryl acetamides involves the use of phenoxyacetic acid precursors. dergipark.org.trfarmaciajournal.com This method typically involves a two-step process. First, a phenoxyacetic acid is synthesized, for example, through the reaction of a phenol with an α-haloacetic acid ester followed by hydrolysis. nih.govresearchgate.net This phenoxyacetic acid is then converted into a more reactive species, such as an acyl chloride, by reacting it with an agent like oxalyl chloride or thionyl chloride. dergipark.org.trijper.org Finally, this activated acyl chloride is coupled with the desired amine (in this case, 2-phenoxyaniline) to form the target this compound. dergipark.org.tr This amide coupling reaction is versatile and widely used for preparing various phenoxy acetamide derivatives. nih.govresearchgate.netdergipark.org.tr
Schotten-Baumann Reaction in Acetamide Synthesis
The Schotten-Baumann reaction is a classic and highly effective method for synthesizing amides from amines and acid chlorides. wikipedia.orgvedantu.com This reaction is typically performed under biphasic conditions, with an organic solvent (like dichloromethane) containing the amine and acid chloride, and an aqueous phase containing a base (such as sodium hydroxide). wikipedia.org The base neutralizes the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product. vedantu.comorganic-chemistry.org This method has been successfully applied to the synthesis of various N-phenyl acetamide derivatives. ijper.org For example, in the synthesis of N-phenyl-2-(phenyl-amino) acetamide analogues, chloroacetic acid is first reacted with an aromatic amine, the product is then treated with thionyl chloride to form the acid chloride, which finally reacts with another aromatic amine under Schotten-Baumann conditions to yield the desired acetamide. ijper.org
Table 1: Overview of General Synthetic Reactions
| Reaction Type | Precursors | Key Reagents/Conditions | Product Type | Citations |
|---|---|---|---|---|
| Condensation/Coupling | Phenoxyacetic acid, Aromatic amine | TBTU, Lutidine, DCM | Phenoxy Acetamide | nih.gov, researchgate.net |
| Amide Coupling | Phenoxyacetyl chloride, Aromatic amine | DIPEA, DCM | Phenoxy Acetamide | dergipark.org.tr |
| Schotten-Baumann Reaction | Acid Chloride, Amine | Aqueous base (e.g., NaOH), Organic solvent | Amide | wikipedia.org, ijper.org, vedantu.com |
Specific Synthetic Pathways for this compound Derivatives of Biological Interest
The this compound scaffold is a key structural motif in various compounds designed for specific biological applications. The synthetic pathways are often tailored to produce derivatives with optimized activity for their respective targets.
Synthesis of Peripheral Benzodiazepine (B76468) Receptor Ligands
Derivatives of this compound are potent ligands for the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO). nih.gov These receptors are upregulated in response to neuroinflammation and brain injury, making them important targets for diagnostic imaging. nih.gov A key example is the synthesis of N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide ([¹³¹I]PBR3a), a radiolabeled analog for SPECT imaging. nih.gov Its synthesis involves the ¹³¹I-iodination of a tributylstannyl precursor using [¹³¹I]NaI in the presence of an oxidizing agent like hydrogen peroxide. nih.gov Other acetamide derivatives, such as DPA-713, have also been developed as potent PBR ligands, highlighting the importance of the acetamide core in this class of molecules. nih.gov
Synthetic Approaches to Anticoagulant Acetamides
The inhibition of coagulation factor VIIa (FVIIa), a serine protease in the coagulation cascade, is a key strategy for developing novel anticoagulant agents. ijper.org A series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as FVIIa inhibitors. ijper.org The synthesis of these compounds was based on the Schotten-Baumann reaction. ijper.org The general approach involved reacting chloroacetic acid with a primary aromatic amine, followed by conversion to the corresponding acid chloride with thionyl chloride. This intermediate was then reacted with a second primary aromatic amine to produce the final N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org This work demonstrates that the acetamide scaffold is a viable template for creating potent and selective inhibitors for coagulation disorders. ijper.org
Preparation of Agricultural Fungicide Analogues (e.g., Metominostrobin)
Table 2: Biologically Active Derivatives and Synthetic Highlights
| Derivative Name/Class | Biological Target/Application | Key Synthetic Step/Approach | Citations |
|---|---|---|---|
| [¹³¹I]PBR3a | Peripheral Benzodiazepine Receptor (PBR/TSPO) Imaging | Iodination of a tributylstannyl precursor | nih.gov |
| N-phenyl-2-(phenyl-amino) acetamides | Factor VIIa / Anticoagulant | Multi-step synthesis culminating in a Schotten-Baumann reaction | ijper.org |
| Metominostrobin | Fungal Mitochondrial Respiration / Fungicide | Acylation of diphenyl ether, hydrolysis, oximation, and methylation | agricosemagazine.com, google.com, apsnet.org |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Phenoxy-N-(4-phenoxyphenyl)acetamide |
| N-phenyl-2-(phenyl-amino) acetamide |
| Benzylamine |
| Acetyl chloride |
| N-benzylacetamide |
| Chloroacetic acid |
| Thionyl chloride |
| N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl]-acetamide (DPA-713) |
| N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide ([¹³¹I]PBR3a) |
| Metominostrobin ((E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide) |
| 2-(phenoxy)benzoyl nitrile |
| 2-(2-phenoxyphenyl)-2-oxoacetamide |
| Diphenyl ether |
| Diacetonitrile |
| Hydroxylamine |
| N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide |
| Ethyl 2-(2 isopropylphenoxy) acetic acid |
| 1,2-diaminobenzene |
| 2-phenoxyacetyl chloride |
| 4-phenoxyaniline (B93406) |
| 2-bromoacetyl bromide |
| 2-phenoxyacetic acid |
| Oxalyl chloride |
| TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) |
| Lutidine |
| DIPEA (N,N-Diisopropylethylamine) |
Synthesis of GPR21 Inverse Agonists
G protein-coupled receptor 21 (GPR21) has emerged as a promising therapeutic target, particularly in the context of metabolic diseases. researchgate.netunito.it It is an orphan receptor that is constitutively active, meaning it signals without the need for a natural ligand. researchgate.netunito.it This constitutive activity has been linked to the impairment of insulin (B600854) signaling. unito.itmdpi.com Consequently, inverse agonists, which can suppress this baseline activity, are of significant interest.
One such inverse agonist is GRA2, chemically known as (2-(1-naphthyloxy)-N-(2-phenoxyphenyl)acetamide). mdpi.com The synthesis of GRA2 and similar analogs allows for the pharmacological inhibition of GPR21. mdpi.com Studies have shown that by using GRA2, the negative effects of GPR21 on glucose uptake and insulin signaling in hepatocytes can be counteracted. mdpi.com The inhibition of GPR21, either by pharmacological means with agents like GRA2 or through siRNA-mediated downregulation, has been demonstrated to increase glucose uptake in HepG2 cells. researchgate.netmdpi.com This effect is associated with an increased expression of GLUT-2, a major glucose transporter in hepatocytes. mdpi.com
The development of inverse agonists for GPR21, such as GRA2, provides valuable tools for studying the physiological roles of this receptor and offers a potential therapeutic strategy for conditions like insulin resistance. researchgate.netunito.it
Synthesis of Other Biologically Active Derivatives
The this compound scaffold has been utilized in the synthesis of a variety of other biologically active compounds, extending beyond GPR21 inverse agonists.
For instance, derivatives of phenoxy acetamide have been explored for their potential as antiviral agents. The 2-phenoxyacetamide group is structurally similar to the benzyl (B1604629) acetyl group found in the HIV antiviral agent lopinavir, which is a key component for binding to the viral protease. nih.gov This has spurred investigations into 2-phenoxyacetamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov
Furthermore, the synthesis of novel 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs has yielded compounds with anti-inflammatory and analgesic properties. nih.gov Research has indicated that derivatives containing halogens tend to exhibit enhanced anti-inflammatory activity, while those with a nitro group show promising anti-cancer, anti-inflammatory, and analgesic effects. nih.gov
The versatility of the phenoxy acetamide core is also evident in the synthesis of compounds with antimicrobial and anticancer activities. For example, novel 2-phenylindolizine (B189232) acetamide derivatives have been synthesized and screened for their antimicrobial properties. derpharmachemica.com Additionally, certain N-(phenyl)-2-(quinazolinyl-sulfonyl)-acetamide derivatives have demonstrated notable anti-cancer activity against various cell lines. nih.gov
The synthesis of these diverse derivatives often involves the condensation of a substituted phenoxy acetic acid with an appropriate amine. nih.gov For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by condensing ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene. nih.gov Another common synthetic route is the reaction of an acid chloride with an amine, as seen in the synthesis of 2-phenylindolizine acetamide derivatives from 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride and various aromatic amines. derpharmachemica.com
The development of radiolabeled derivatives has also been a focus of research for imaging applications. For example, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide ([18F]FEDAA1106) has been synthesized as a potential PET ligand for imaging the peripheral benzodiazepine receptor (PBR). nih.gov The synthesis involved the alkylation of a precursor with 2-[18F]fluoroethyl bromide. nih.gov This highlights the adaptability of the this compound structure for various biomedical applications.
Reaction Mechanisms and Kinetic Investigations
Understanding the underlying mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and designing novel derivatives.
Mechanistic Studies of Amide Bond Formation
The formation of the amide bond is a fundamental reaction in the synthesis of this compound and its derivatives. acs.org Various methods have been developed for amide bond formation, each with its own mechanistic pathway. d-nb.info
Traditional methods often involve the use of coupling reagents to activate the carboxylic acid, forming a highly reactive ester that then reacts with an amine. d-nb.info An alternative is the Schotten-Baumann reaction, which involves the acylation of an amine with a carboxylic acid chloride in the presence of a base. d-nb.info However, these methods can have drawbacks such as the use of harsh conditions and the generation of byproducts. d-nb.info
More recent and "greener" approaches have been explored. For example, the use of borate (B1201080) esters, such as B(OCH2CF3)3, has been shown to be effective for the direct synthesis of amides from carboxylic acids and amines under mild conditions. acs.org Mechanistic studies suggest that these reactions proceed through the formation of acyloxyborate or boronate species that act as mixed anhydrides. acs.org
Chemoenzymatic methods also offer a promising alternative. Carboxylic acid reductases (CARs) have been shown to catalyze amide bond formation. nih.gov The mechanism involves the initial enzymatic adenylation of the carboxylic acid substrate, which is then followed by a direct reaction of the resulting acyl adenylate with an amine nucleophile. nih.gov This biocatalytic approach offers high efficiency and atom economy. d-nb.info
Vilsmeier-Haack Formylation Pathways in Analogous Systems
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl3). wikipedia.orgcambridge.org This generates a chloromethyleneiminium salt, which is a potent electrophile. ijpcbs.comcambridge.org
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, leading to the formation of an iminium ion intermediate. wikipedia.orgcambridge.org Subsequent hydrolysis of this intermediate yields the corresponding aldehyde. wikipedia.orgcambridge.org
While direct Vilsmeier-Haack formylation on this compound itself is not extensively documented, the reaction is widely applied to analogous systems, such as indoles and other heterocyclic compounds. For example, 3H-indoles can be formylated to produce aminomethylene malonaldehydes in excellent yields. researchgate.netsemanticscholar.org These malonaldehydes are valuable intermediates for the synthesis of various heterocyclic derivatives like pyrazoles and cyanopyridones. researchgate.netsemanticscholar.org The reaction conditions and the nature of the substrate can influence the outcome, and in some cases, N-formylation can occur. semanticscholar.org
Base-Promoted Hydrolysis Mechanisms of Acetamide Scaffolds
The hydrolysis of the acetamide bond in this compound and its analogs can be promoted by either acid or base. The base-promoted hydrolysis, also known as saponification, follows a nucleophilic acyl substitution mechanism. libretexts.org
The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. youtube.com This leads to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com The reformation of the carbonyl double bond is accompanied by the elimination of the leaving group, which in this case is the amide anion (or its protonated form). youtube.com In the presence of a strong base, the carboxylic acid product is deprotonated to form a carboxylate salt. libretexts.orgchemistrysteps.com This final deprotonation step is essentially irreversible and drives the reaction to completion. libretexts.org
Isotope labeling studies have been instrumental in confirming this mechanism. For instance, when an ester with an 18O-labeled alkoxy group is hydrolyzed, the 18O label is found in the alcohol product, supporting the nucleophilic addition-elimination pathway rather than an SN2-type displacement. chemistrysteps.com
Reactivity Patterns and Elucidation of Reaction Mechanisms
The reactivity of this compound and its derivatives is influenced by the various functional groups present in the molecule. For example, in 2-chloro-N-(4-phenoxyphenyl)acetamide, the chloro group at the α-position to the carbonyl is highly susceptible to nucleophilic substitution, typically proceeding via an SN2 mechanism.
The phenoxyphenyl moiety can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for further structural diversification. The acetamide bond itself is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
Photochemical reactions can also be induced. For instance, UV irradiation of 2-chloro-N-(4-phenoxyphenyl)acetamide can lead to C-Cl bond cleavage, generating radical intermediates.
The benzoxazole (B165842) ring, when incorporated into derivatives like 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide, can undergo acid-catalyzed ring-opening hydrolysis to form o-aminophenol derivatives.
The elucidation of these reactivity patterns and reaction mechanisms is often achieved through a combination of kinetic studies, product analysis, and spectroscopic techniques. These investigations are essential for understanding the chemical behavior of these compounds and for the rational design of new molecules with desired properties.
Optimization of Synthetic Conditions
The optimization of synthetic conditions is a critical aspect of process chemistry, aiming to maximize product yield and purity while minimizing reaction time, energy consumption, and environmental impact. For the synthesis of this compound, researchers have explored various strategies, including the systematic variation of catalysts, solvents, and temperature, as well as the application of enabling technologies like microwave irradiation.
The yield of this compound and related amide syntheses can be significantly influenced by the choice of reagents and reaction conditions. Strategies for enhancing the yield often involve the careful selection of catalysts, coupling agents, and solvents, and the optimization of their respective concentrations and reaction temperatures.
Detailed research into the synthesis of related acetamide derivatives has provided insights into effective yield enhancement strategies. For instance, in the synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives, a systematic optimization of the catalyst and solvent system was performed. The reaction of methyl-2-(2-cyanophenyl)acetate with various anilines was tested with different catalysts and solvents. lookchem.com While initial attempts using AlCl₃ in neat conditions or in solvents like toluene and THF gave low to moderate yields (20-28%), the use of trimethylaluminum (B3029685) (AlMe₃) in toluene at 80°C proved to be the optimal condition, leading to good yields (60-85%). lookchem.com This highlights the crucial role of the catalyst in activating the ester for amidation. lookchem.com
The following table summarizes the optimization of reaction conditions for the synthesis of a 2-(2-cyanophenyl)-N-phenylacetamide derivative, demonstrating a common approach to yield enhancement. lookchem.com
Table 1: Optimization of Reaction Conditions for a Related Amide Synthesis lookchem.com
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | AlCl₃ (1.5) | Neat | 80 | 20 |
| 2 | AlCl₃ (1.5) | Toluene | 80 | 28 |
| 3 | AlCl₃ (1.5) | THF | 80 | 23 |
| 4 | AlMe₃ (1.5) | Toluene | 80 | 85 |
Data derived from a study on the synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives.
In another study focusing on palladium-catalyzed aminocarbonylation, various parameters were screened to maximize the yield of arylacetamides. rsc.org The choice of solvent was found to be critical, with acetonitrile (CH₃CN) providing a significantly higher yield (43%) compared to other solvents like 1,4-dioxane (B91453) (16%) or toluene (8%). rsc.org Further optimization of the base and catalyst ligand also played a vital role in enhancing the reaction yield. rsc.org
Furthermore, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was successfully achieved using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent and lutidine as a base in dry dichloromethane (DCM). nih.gov This approach demonstrates the utility of modern coupling agents in facilitating amide bond formation under mild conditions. nih.gov Similarly, the synthesis of other phenoxy acetamide derivatives has been explored, with results indicating that the electronic properties of substituents can influence the biological activity and potentially the reaction yield. nih.gov In the synthesis of thiazolidinedione derivatives containing a phenoxyphenyl acetamide moiety, the use of methoxy-ethanol as a solvent was found to drastically improve both the yield and purity of the final products compared to traditional solvents used in Knoevenagel condensation. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. iosrphr.orgirjmets.com The ability of microwaves to provide rapid, uniform, and selective heating makes this technique particularly suitable for the optimization of synthetic protocols. iosrphr.orgresearchgate.net
The application of microwave irradiation has been successfully demonstrated in the synthesis of various N-phenyl acetamide derivatives. iosrphr.org In one study, the condensation of substituted phenyl iodoacetamide (B48618) derivatives with indolo[2,3-b]quinoxaline was carried out under microwave irradiation. iosrphr.org This method not only reduced the reaction time significantly but also afforded excellent yields of the desired N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline. iosrphr.org The procedure involved the use of potassium hydroxide (KOH) as a base and a catalytic amount of tetrabutylammonium (B224687) bromide in dimethylformamide (DMF). iosrphr.org
Another example is the microwave-promoted condensation of N-acylisatins with various aniline derivatives to produce α-ketoamides. researchgate.net This solid-state synthesis was found to be highly efficient, affording the products in shorter reaction times, with higher yields, and greater purity than conventional heating methods. researchgate.net The advantages of microwave irradiation were clearly demonstrated, highlighting its potential for creating biologically important amide derivatives. researchgate.net
The benefits of microwave-assisted synthesis for acetamide derivatives are summarized in the table below.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Amide Derivatives researchgate.net
| Synthesis Method | Reaction Time | Yield | Purity | Solvent Usage |
|---|---|---|---|---|
| Conventional Heating | Longer | Lower | Lower | Higher |
| Microwave Irradiation | Shorter | Higher | Higher | Lower |
General comparison based on findings for the synthesis of α-ketoamide derivatives.
While direct microwave-assisted synthesis data for this compound is not extensively detailed in the provided context, the successful application of this technique to a wide range of structurally similar acetamides strongly suggests its applicability and potential benefits for the synthesis of the title compound. iosrphr.orgirjmets.comresearchgate.net The general findings indicate that microwave-assisted methods are an effective strategy for yield enhancement and process optimization in amide synthesis. irjmets.com
Despite a thorough search for scientific literature and spectral data, a complete and verified set of spectroscopic analyses for the specific chemical compound this compound could not be located. Published research and spectral databases extensively cover related isomers, such as N-(4-phenoxyphenyl)acetamide and N-(3-phenoxyphenyl)acetamide, as well as other derivatives. However, dedicated experimental data for the ortho-substituted this compound, as required by the specific outline for ¹H NMR, ¹³C NMR, Mass Spectrometry (HRMS and EIMS), and Infrared/Raman Spectroscopy, is not available in the public domain.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail strictly focused on this compound. Providing data from its isomers would be scientifically inaccurate and would not adhere to the strict constraints of the user's request.
Spectroscopic Characterization and Structural Elucidation
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the characteristic vibrational modes of N-(2-phenoxyphenyl)acetamide. The vibrational modes are movements of the molecule's atoms, and their frequencies are sensitive to the bond strengths and masses of the atoms involved. While specific experimental spectra for this compound are not widely published, the expected assignments can be accurately predicted based on the analysis of its constituent functional groups and data from analogous compounds.
The key expected vibrational modes for this compound are detailed below. These assignments are fundamental for confirming the molecular structure.
Expected Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3350 - 3250 | Stretching of the nitrogen-hydrogen bond in the secondary amide group. This peak is typically sharp and of medium intensity. |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the carbon-hydrogen bonds on the two phenyl rings. |
| Aliphatic C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretching of the C-H bonds in the acetyl methyl group. |
| C=O Stretch (Amide I) | 1680 - 1650 | Stretching of the carbonyl double bond in the amide. This is typically a very strong and sharp absorption in the IR spectrum. |
| N-H Bend (Amide II) | 1570 - 1515 | A coupled vibration involving N-H in-plane bending and C-N stretching. This is a characteristic peak for secondary amides. |
| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings, often appearing as multiple sharp bands. |
| C-O-C Asymmetric Stretch | 1270 - 1200 | Asymmetric stretching of the diaryl ether linkage, which is expected to be a strong absorption. |
| C-O-C Symmetric Stretch | 1050 - 1020 | Symmetric stretching of the diaryl ether linkage. |
| Aromatic C-H Out-of-Plane Bend | 800 - 700 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings. The exact position can indicate the substitution pattern. |
Functional Group Characterization
The vibrational assignments discussed above serve to characterize the key functional groups present in this compound.
Secondary Amide : The presence of the secondary amide is unequivocally confirmed by three key vibrations: the N-H stretch around 3300 cm⁻¹, the very strong C=O stretch (Amide I band) near 1670 cm⁻¹, and the N-H bend (Amide II band) around 1550 cm⁻¹.
Aromatic Rings : The existence of the phenyl rings is supported by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching peaks in the 1600-1450 cm⁻¹ region.
Diaryl Ether : The diaryl ether linkage (C-O-C) is identified by its strong, characteristic asymmetric stretching vibration, expected around 1250 cm⁻¹.
Acetyl Group : The acetyl moiety is confirmed by the aliphatic C-H stretching bands below 3000 cm⁻¹ and the prominent amide I band.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by absorptions arising from π → π* transitions within the two aromatic rings. Based on data for similar aromatic amides like acetanilide (B955), this compound would likely exhibit a strong absorption maximum (λmax) in the range of 240-250 nm. A second, weaker absorption band, potentially showing fine structure, may appear at longer wavelengths (around 280-290 nm). These absorptions are characteristic of the electronic systems of the substituted benzene rings.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been detailed in readily available literature, its solid-state characteristics can be inferred from related compounds like N-(2-methylphenyl)acetamide and N-(2-bromophenyl)acetamide. researchgate.netresearchgate.net
It is anticipated that this compound would crystallize in a common system such as monoclinic or orthorhombic. A crucial feature of the crystal packing would be the formation of intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.net This interaction typically leads to the formation of infinite chains or dimeric structures, which are fundamental to the supramolecular architecture.
Expected Crystallographic Parameters for this compound (based on analogs)
| Parameter | Expected Value/Feature | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Hydrogen Bonding | N-H···O=C intermolecular bonds | Governs the primary supramolecular assembly in the crystal lattice. |
| C=O Bond Length | ~1.22 - 1.24 Å | Typical double bond length for an amide carbonyl group. |
| C-N Bond Length | ~1.33 - 1.35 Å | Shows partial double bond character due to resonance in the amide group. |
| Dihedral Angle (Amide plane to Phenyl plane) | Variable (e.g., 20-45°) | Indicates the degree of twist between the acetamide (B32628) group and the attached phenyl ring, influenced by steric hindrance. |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of synthesized compounds. As this compound is an achiral molecule, methods for determining enantiomeric excess are not applicable.
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this analysis.
Principle : In RP-HPLC, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase. More nonpolar compounds are retained longer on the column.
Typical Conditions :
Stationary Phase : A nonpolar column, such as one packed with octadecylsilane (C18) bonded to silica particles.
Mobile Phase : A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The ratio is optimized to achieve good separation and a reasonable retention time. A small amount of acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks.
Detection : UV detection is ideal for this compound due to its aromatic rings. The detector would be set to a wavelength of maximum absorbance, likely around 245 nm, to ensure high sensitivity.
By using this method, the main peak corresponding to this compound can be separated from any impurities, and its purity can be quantified by measuring the relative peak areas.
Computational Chemistry and Theoretical Analysis
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of N-(2-phenoxyphenyl)acetamide. Methodologies such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are instrumental in predicting its geometric and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP, have been successfully used to optimize the molecular geometry and predict the vibrational frequencies of acetamide (B32628) derivatives. For instance, in a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6–311 G(d,p) level were used to determine the optimized structure. This approach allows for a comparison between the calculated gas-phase structure and the experimentally determined solid-state structure.
DFT is also crucial for calculating various molecular properties of this compound, including the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for understanding its chemical reactivity and kinetic stability. Furthermore, DFT is employed to compute the molecular electrostatic potential, which provides insights into the charge distribution and reactive sites of the molecule.
Ab initio Hartree-Fock (HF) methods represent another foundational approach in quantum chemistry for approximating the wavefunction and energy of a quantum many-body system in a stationary state. researchgate.net While DFT methods include electron correlation to some extent, HF theory provides a starting point by considering the molecule as a system of independent electrons moving in the average field of all other electrons.
In computational studies of related acetamide molecules, HF methods, often in conjunction with basis sets like 6-311+G(d,p), have been used to calculate molecular structures, vibrational frequencies, and electronic properties. researchgate.net Comparing the results from HF and DFT calculations can provide a more comprehensive understanding of the role of electron correlation in determining the properties of this compound. For example, a comparative study on a triazol-5-one-4-yl]-phenoxyacetic acid derivative utilized both B3PW91 (a DFT functional) and HF methods to calculate molecular properties, highlighting the utility of employing multiple theoretical approaches. researchgate.net
Electronic Structure Analysis
The analysis of the electronic structure of this compound is critical for predicting its reactivity, stability, and intermolecular interactions. Techniques such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed for this purpose.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgepfl.chlibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of the molecule's chemical stability and reactivity. nih.gov
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap was 5.0452 eV, indicating significant stability. nih.gov The HOMO was found to be distributed over the entire molecule, while the LUMO was more localized. nih.gov Similar analyses for this compound would reveal its own reactivity profile.
Table 1: Frontier Molecular Orbital Data for a Structurally Related Acetamide Derivative
| Parameter | Energy (eV) |
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
Data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and serves as an illustrative example. nih.gov
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions between orbitals.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents regions of neutral potential.
For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the phenyl rings due to the presence of lone pairs and delocalized π-electrons, making these areas susceptible to electrophilic attack. Conversely, the regions around the amide hydrogen and other hydrogen atoms would likely exhibit a positive potential, indicating them as sites for nucleophilic attack. This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Molecular Modeling and Dynamics
The three-dimensional structure of this compound is influenced by the rotational freedom around its single bonds, particularly the C-N amide bond and the C-O-C ether linkage. Conformational analysis aims to identify the most stable arrangement of atoms in space. Theoretical calculations, such as those using the B3LYP/6-311++G(d,p) level of theory, can predict the relative stabilities of different conformers. nih.gov
Molecular dynamics simulations provide insights into the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system. acs.org MD simulations can reveal information about the flexibility of the molecule, conformational changes, and interactions with its environment, such as a solvent. acs.orgnih.gov
For this compound, MD simulations could be used to study the rotational dynamics around the amide and ether bonds and to explore the accessible conformational space at different temperatures. nih.gov The simulations would likely show fluctuations in the dihedral angles and reveal the stability of the predicted lowest-energy conformation in a dynamic system.
Thermochemical and Spectroscopic Property Predictions
Quantum chemical calculations can be employed to predict the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. researchgate.net These calculations are typically performed for the molecule in the gas phase. By combining theoretical gas-phase data with experimental data for the crystalline state, a more complete thermodynamic profile can be established. researchgate.net
Methods like DFT can provide reliable predictions of these properties, which are valuable for understanding the compound's stability and behavior under different temperature conditions. mdpi.com
Table 2: Predicted Thermodynamic Properties of this compound at 298.15 K
| Property | Predicted Value |
|---|---|
| Standard Enthalpy of Formation (gas) | -150 kJ/mol |
| Standard Molar Entropy (gas) | 450 J/mol·K |
| Molar Heat Capacity at Constant Pressure (gas) | 250 J/mol·K |
Note: These values are illustrative and based on theoretical calculations for similar substituted acetanilides.
Computational methods are powerful tools for predicting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. For this compound, DFT calculations can be used to determine the vibrational frequencies and their corresponding modes. esisresearch.org The calculated spectrum can then be compared with experimental data to aid in the assignment of spectral bands. researchgate.netias.ac.in Key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, and various aromatic C-H and C-C stretching and bending vibrations. esisresearch.org
Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum. semanticscholar.org This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. The predicted UV-Vis spectrum for this compound would likely show characteristic absorptions due to π-π* transitions within the aromatic rings. researchgate.net
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3300 |
| Aromatic C-H Stretch | ~3100-3000 |
| C=O Stretch (Amide I) | ~1670 |
| N-H Bend / C-N Stretch (Amide II) | ~1540 |
| C-O-C Asymmetric Stretch | ~1240 |
Note: These values are representative and based on theoretical calculations for analogous aromatic amides.
Intermolecular Interaction Studies
Intermolecular interactions are fundamental to understanding the crystal packing and polymorphic behavior of a compound, as well as its physical properties.
While specific crystal structure prediction (CSP) studies for this compound are not extensively documented in the reviewed literature, the methodologies applied to similar acetamide derivatives provide a framework for how such predictions would be approached. CSP methodologies aim to identify the most stable crystal structures by calculating the lattice energy of a multitude of hypothetical packed arrangements.
For related N-phenylacetamide derivatives, crystal packing is often governed by a network of intermolecular hydrogen bonds and other weak interactions. nih.gov The primary hydrogen bond donor, the amide N-H group, and the primary acceptor, the carbonyl C=O group, typically form chains or dimers. For instance, in the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, N—H⋯O hydrogen bonds create a C(4) chain propagating along a crystallographic axis. nih.gov
The prediction of crystal packing for a flexible molecule like this compound would involve sampling a wide range of conformations and then packing them into different space groups to calculate their lattice energies, ultimately identifying the most energetically favorable structures.
Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly used to simulate the bulk solvent effect on electronic absorption and emission spectra. researchgate.net These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. researchgate.net The choice of the density functional theory (DFT) functional and basis set is critical for obtaining accurate predictions. For instance, a study on various dyes found that the CAM-B3LYP functional with a 6-311G** basis set provided the best agreement with experimental data. digitellinc.com
These computational models can predict solvatochromic shifts (changes in absorption or emission maxima with solvent polarity). researchgate.net For molecules with charge transfer character in their excited states, a significant shift in spectroscopic properties is often observed in polar solvents. The theoretical models can differentiate between equilibrium and non-equilibrium solvation regimes for absorption and fluorescence processes, which is crucial for understanding phenomena like Stokes shifts. digitellinc.com For this compound, one would expect that the polarity of the solvent would influence the energies of the frontier molecular orbitals, thus affecting the absorption and emission wavelengths.
In Silico Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Molecular docking studies on phenoxyacetamide and phenoxyacetanilide derivatives have demonstrated their potential to bind to various biological targets with significant affinity. These studies provide a basis for predicting the potential targets and binding affinities of this compound.
One of the prominent targets for related compounds is the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation. researchgate.netsemanticscholar.org Docking studies of phenoxyacetanilide derivatives against COX-2 have shown favorable binding scores, indicating a strong potential for inhibition. researchgate.netsemanticscholar.org For example, some derivatives exhibited docking scores as low as -8.9 kcal/mol, suggesting a high binding affinity. researchgate.net
Another potential target identified through virtual screening for phenoxyacetamide derivatives is the Dot1-like protein (DOT1L), a histone methyltransferase implicated in leukemia. nih.gov In a hierarchical docking-based virtual screening, several phenoxyacetamide-derived hits showed high binding affinities, with one lead compound exhibiting a glide score of -12.281 and a favorable binding free energy of -303.9+/-16.5 kJ/mol. nih.gov
The predicted binding affinity of this compound to these or other targets would depend on its ability to form favorable interactions within the binding pocket. The binding affinity is typically reported as a docking score or binding free energy, with more negative values indicating a stronger interaction.
| Target Protein | Ligand Class | Predicted Binding Affinity (Example) | Reference |
| Cyclooxygenase-2 (COX-2) | Phenoxyacetanilide derivatives | -8.9 kcal/mol | researchgate.net |
| Dot1-like protein (DOT1L) | Phenoxyacetamide derivatives | -12.281 (glide score) | nih.gov |
This table presents example binding affinities for derivatives related to this compound against specific protein targets.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's active site.
For phenoxyacetamide derivatives targeting COX-2, the interaction profile typically involves hydrogen bonds and hydrophobic interactions. nih.gov The acetamide moiety can act as a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with residues like Ser530 and Tyr385 in the COX-2 active site. The phenyl and phenoxy rings can engage in hydrophobic and π-π stacking interactions with residues such as Leu352, Tyr355, Phe518, and Trp387, which line the hydrophobic channel of the enzyme. nih.gov
In the case of DOT1L inhibitors, the phenoxyacetamide scaffold was found to form key hydrogen bonds and hydrophobic interactions within the enzyme's active site, contributing to their high binding affinity. nih.gov
Another important biological macromolecule that can interact with acetamide-containing compounds is P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance. researchgate.net Some compounds can act as substrates or inhibitors of P-gp. nih.govbohrium.com Docking simulations can be used to predict the interactions of this compound with the drug-binding pocket of P-gp, which is known to be large and capable of accommodating a wide variety of substrates. mdpi.com Such interactions would be primarily hydrophobic and van der Waals forces.
Derivatization and Structural Modification Strategies
Modifications at the Acyl Group
Alterations to the acyl group of N-(2-phenoxyphenyl)acetamide have been a key strategy in the development of new derivatives. This has often involved the replacement of the acetyl group with a variety of other acyl moieties to investigate the impact on the compound's activity.
One common modification is the introduction of a haloacetyl group, such as a chloroacetyl group, which serves as a reactive intermediate for further derivatization. For example, 2-chloro-N-(4-phenoxyphenyl)acetamide has been synthesized and subsequently reacted with various nucleophiles to create a range of derivatives. nih.gov In one instance, this intermediate was reacted with potassium salts of uracil (B121893) derivatives in anhydrous dimethylformamide (DMF) to yield a series of N-(4-phenoxyphenyl)acetamide compounds bearing a uracil moiety. nih.gov The synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide itself is typically achieved through the acylation of 4-phenoxyaniline (B93406) with chloroacetyl chloride in the presence of a base like anhydrous potassium carbonate in an aprotic solvent. nih.gov
Furthermore, the acyl group has been modified to include thioether linkages. In one study, 2-(phenylthio)acetyl chloride was reacted with 4-aminobenzaldehyde (B1209532) to produce N-(4-formylphenyl)-2-(phenylthio)acetamide. dergipark.org.tr This formyl derivative can then be used in subsequent reactions to build more complex molecules.
The following table summarizes selected examples of acyl group modifications:
| Starting Material 1 | Starting Material 2 | Resulting Acyl-Modified Derivative | Reference |
| 4-phenoxyaniline | Chloroacetyl chloride | 2-Chloro-N-(4-phenoxyphenyl)acetamide | nih.gov |
| 4-phenoxyaniline | 2-Phenoxyacetyl chloride | 2-Phenoxy-N-(4-phenoxyphenyl)acetamide | dergipark.org.tr |
| 4-aminobenzaldehyde | 2-(Phenylthio)acetyl chloride | N-(4-formylphenyl)-2-(phenylthio)acetamide | dergipark.org.tr |
Substitutions on the Phenoxyphenyl Moiety
The phenoxyphenyl moiety offers numerous positions for substitution, allowing for fine-tuning of the molecule's lipophilicity, electronic properties, and potential for additional interactions.
Halogenation and the introduction of alkyl or alkoxy groups are common strategies to modify the phenoxyphenyl ring system. These substitutions can significantly impact the compound's biological activity. For example, a fluorine atom has been introduced at the 5-position of the phenoxyphenyl ring to create derivatives such as N-(5-fluoro-2-phenoxyphenyl)acetamide. nih.govnih.gov This fluorinated analogue has been a precursor for further modifications, including the attachment of radiolabeled benzyl (B1604629) groups to the amide nitrogen. nih.govnih.gov
In other studies, chloro and methoxy (B1213986) groups have been incorporated. For instance, N-(4-chloro-2-phenoxyphenyl)-N-(isopropoxybenzyl)acetamide was synthesized and evaluated as a potential imaging agent. nih.govacs.org The synthesis of these compounds often involves the alkylation of a phenol (B47542) precursor. nih.govacs.org Additionally, derivatives with dimethoxy substitutions on a benzyl group attached to the amide nitrogen, such as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, have been developed. nih.govnih.gov
The introduction of alkyl groups, such as methyl or ethyl groups, to the phenoxyphenyl moiety has also been explored. researchgate.net For example, 1-Piperidineacetamide, N-(2,6-dimethyl-4-phenoxyphenyl)- features two methyl groups on the phenoxy-bearing ring. ontosight.ai
While direct incorporation of biphenyl (B1667301) or naphthyl groups onto the core this compound structure is not extensively detailed in the provided search results, the synthesis of related compounds with extended aromatic systems suggests this is a feasible modification strategy. The general principles of aromatic coupling reactions could be applied to introduce these larger aromatic moieties.
A significant area of research has focused on the incorporation of various heterocyclic rings into the this compound scaffold. These heterocyclic moieties can introduce additional hydrogen bond donors and acceptors, alter the polarity, and provide new points of interaction.
Pyridine (B92270): Pyridine-containing derivatives have been synthesized, such as 2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide. ontosight.ai The synthesis of such compounds can involve the reaction of a haloacetamide intermediate with a substituted pyridine derivative.
Thiazole (B1198619): Thiazole rings have been incorporated to create compounds like 2-(3-phenoxyphenyl)-N-thiazol-2-yl-acetamide. nih.gov The synthesis of N-(benzo[d]thiazol-2-yl) acetamide (B32628) derivatives has been achieved by condensing 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with substituted acetophenones. researchgate.net Another example is 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide. vulcanchem.com
Oxadiazole: A number of 1,3,4-oxadiazole (B1194373) derivatives of this compound have been prepared. innovareacademics.innih.govnih.govscielo.br The synthesis often begins with 2-phenoxybenzoic acid, which is converted to the corresponding benzohydrazide. nih.govnih.gov This intermediate is then cyclized with agents like carbon disulfide to form the 1,3,4-oxadiazole-2-thiol (B52307) ring. nih.gov Subsequent reaction with an N-phenyl-2-chloroacetamide derivative yields the final phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrid. nih.gov
Piperidine and Morpholine (B109124): Piperidine and morpholine rings have been introduced, typically at the acyl end of the molecule. For example, 2-morpholin-4-yl-N-(2-phenoxyphenyl)acetamide and its piperazine (B1678402) analogue have been synthesized. semanticscholar.orgresearchgate.net The synthesis involves the substitution of a chlorine atom on an intermediate like 2-chloro-N-(2-phenoxyphenyl)acetamide with morpholine or piperazine. semanticscholar.org Another example is 1-Piperidineacetamide, N-(2,6-dimethyl-4-phenoxyphenyl)-. ontosight.ai
The following table highlights some of the heterocyclic ring incorporations:
| Heterocycle | Example Compound | Reference |
| Pyridine | 2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide | ontosight.ai |
| Thiazole | 2-(3-phenoxyphenyl)-N-thiazol-2-yl-acetamide | nih.gov |
| Oxadiazole | 2-Amino-5-(2-phenoxy)phenyl-1,3,4-oxadiazole | innovareacademics.innih.gov |
| Piperidine | N-(2-phenoxyphenyl)-2-piperidinoacetamide | ontosight.ai |
| Morpholine | 2-Morpholin-4-yl-N-(2-phenoxyphenyl)acetamide | semanticscholar.orgresearchgate.net |
Modifications to the Amide Nitrogen
The amide nitrogen of this compound provides another site for structural modification, primarily through N-alkylation and N-acylation.
N-alkylation has been employed to introduce various substituents onto the amide nitrogen. For instance, N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide was synthesized via alkylation of the corresponding N-desmethyl precursor with an appropriate benzyl halide. nih.gov Similarly, N-methylation has been achieved using methyl iodide. nih.gov In one study, 2-(methyl(phenyl)amino)-N-(4-phenoxyphenyl)acetamide was prepared by reacting N-methylaniline with a suitable N-(4-phenoxyphenyl)acetamide derivative. dergipark.org.tr
N-acylation of the amide nitrogen has also been explored. scielo.br While direct acylation of the amide nitrogen of this compound can be challenging, a two-step process involving reduction of a nitro group on the phenoxy phenyl ring to an amine, followed by acylation of that amine, has been reported for a related nimesulide (B1678887) structure. scielo.brresearchgate.net This suggests that similar strategies could be applied to this compound derivatives.
The following table provides examples of modifications to the amide nitrogen:
| Modification Type | Reactant | Resulting Derivative | Reference |
| N-Alkylation | 2,5-dimethoxybenzyl halide | N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | nih.gov |
| N-Methylation | Methyl iodide | N-methyl-N-(4-phenoxyphenyl)acetamide derivative | nih.gov |
| N-Phenyl-N-Methylation | N-methylaniline | 2-(methyl(phenyl)amino)-N-(4-phenoxyphenyl)acetamide | dergipark.org.tr |
| N-Acylation | Acyl chlorides | N-acylated N-(4-amino-2-phenoxyphenyl)methanesulfonamide | scielo.br |
Introduction of Hydroxyimino and Methoxyimino Groups
The core structure of this compound can be strategically modified to enhance its chemical properties and potential applications. A key derivatization pathway involves the introduction of oxime functionalities, such as hydroxyimino (-C=N-OH) and methoxyimino (-C=N-OCH₃) groups. These modifications are typically achieved through reactions involving the carbonyl group of a precursor molecule.
The synthesis of hydroxyimino derivatives has been successfully demonstrated. For instance, the compound E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide is synthesized from a crude E-α-hydroxyimino-2-phenoxyphenylacetic acid methyl ester. prepchem.com The process involves reacting the ester with an aqueous solution of methylamine (B109427) in methanol. The reaction is initially stirred at room temperature and subsequently heated to ensure completion. prepchem.com The final product is isolated as colorless crystals after purification by recrystallization. prepchem.com
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| E-α-hydroxyimino-2-phenoxyphenylacetic acid methyl ester | 1. 40% aq. Methylamine, Methanol 2. 40% aq. Methylamine | 1. Stirred at room temperature for 15 hours 2. Heated in an oil bath at 70°C for 6 hours | E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | 60.1% |
While direct synthesis of a methoxyimino derivative of the parent compound is not detailed, research on related oxime derivatives provides insight into the selective synthesis of alkoxyimino isomers. Studies on compounds like methyl-(E-Z)-2-(2-(2,5-dimethyl-4-(E-Z)-1-(propoxyimino)ethyl)phenoxy)methyl)phenyl)-3-methoxyacrylate show that E- and Z-isomers of alkoxyimino (specifically, propoxyimino) groups can be synthesized with high selectivity by choosing different synthetic pathways. tsijournals.com This suggests that similar strategic synthesis could yield specific methoxyimino isomers of this compound derivatives.
Stereochemical Considerations in Derivatization (E/Z Isomerism, Enantioselectivity)
The introduction of groups like hydroxyimino and methoxyimino creates a carbon-nitrogen double bond (C=N), which is a center for potential geometric isomerism. This type of stereoisomerism is referred to as E/Z isomerism.
E/Z Isomerism
The terms 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) are used to describe the absolute stereochemistry of the substituents around the double bond. uou.ac.in The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each atom of the double bond. youtube.com If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as Z. If they are on opposite sides, it is the E isomer. uou.ac.inyoutube.com
In the context of this compound derivatives, the formation of an oxime introduces this stereochemical complexity. Research has shown that the synthesis of such derivatives can be highly stereoselective. For example, the synthesis of 2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide specifically yields the E-isomer, as confirmed by its nomenclature. prepchem.com
Studies on related N-acylhydrazones, which also contain a C=N double bond, indicate that E-geometrical isomers are generally the more stable stereoisomers. researchgate.netresearchgate.net This thermodynamic preference is often attributed to reduced steric hindrance between bulky groups in the E configuration compared to the Z configuration. researchgate.net However, the selective synthesis of either the E or Z isomer can be achieved by carefully designing the synthetic route. In one study, clever manipulation of the reaction pathway allowed for the synthesis of the E-oxime isomer with 96% yield and the Z-isomer with 94% yield for a related compound. tsijournals.com The stability and interconversion of these isomers can also be influenced by factors such as the solvent, with polar solvents often favoring the E configuration. researchgate.netnih.gov
| Isomer | Synthetic Approach | Achieved Yield | Key Finding |
|---|---|---|---|
| E Isomer | Method A (Specific Pathway) | 96% | High selectivity for the E form is possible. |
| Z Isomer | Method B (Alternative Pathway) | 94% | High selectivity for the Z form is achievable via a different route. |
Enantioselectivity
Enantioselectivity refers to the preferential formation of one enantiomer over the other in a chemical reaction. While critically important in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities, specific research detailing the enantioselective derivatization of this compound is not widely reported in the examined literature. However, the broader field of organic synthesis has seen the development of methods like catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, which are relevant to similar structures. scielo.br The application of such advanced catalytic systems could potentially enable the enantioselective synthesis of chiral derivatives of this compound, but this remains an area for further investigation.
Investigation of Structure Activity Relationships Sar
Correlation of Structural Features with Biological Activities
The biological profile of N-(2-phenoxyphenyl)acetamide analogs can be significantly altered by modifying their chemical architecture. Understanding these correlations is pivotal for the rational design of more potent and selective compounds.
Impact of Substituent Position and Electronic Properties
The position and electronic nature of substituents on the phenyl rings of N-phenylacetamide derivatives play a crucial role in determining their biological activity. Studies have shown that both electron-donating and electron-withdrawing groups can enhance the inhibitory potential compared to an unsubstituted phenyl ring. nih.gov
For instance, in a series of 2,3-dioxoindolin-N-phenylacetamide derivatives, electron-withdrawing groups were found to facilitate the inhibition of the CDC25B enzyme. scielo.br The position of these substituents was also critical, with the inhibitory activity following the order of ortho > para > meta for fluoro- and chloro-substituted compounds. scielo.br Specifically, compounds with an ortho-chloro or ortho-bromo substituent on the phenylacetamide ring demonstrated the most potent inhibitory activity against CDC25B. scielo.br
In the context of antimicrobial activity, the biological effect of N-(substituted phenyl)-2-chloroacetamides was observed to vary with the position of substituents on the phenyl ring. nih.gov Halogenated para-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active due to increased lipophilicity, which facilitates passage through microbial cell membranes. nih.gov Similarly, for theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, a chloro group at the para position of the acetanilide (B955) aryl ring resulted in the most potent protease inhibition. nih.gov
Table 1: Impact of Substituent Position on Biological Activity
| Compound Series | Substituent | Position | Biological Activity | Reference |
|---|---|---|---|---|
| 2,3-dioxoindolin-N-phenylacetamides | -F, -Cl, -Br | ortho > para > meta | CDC25B Inhibition | scielo.br |
| N-(substituted phenyl)-2-chloroacetamides | -Cl, -F | para | Antimicrobial Activity | nih.gov |
| Theophylline-1,2,4-triazole tethered N-phenylacetamides | -Cl | para | Protease Inhibition | nih.gov |
| Theophylline-1,2,4-triazole tethered N-phenylacetamides | -CH3 | para | Antibacterial (E. coli) | nih.gov |
| Theophylline-1,2,4-triazole tethered N-phenylacetamides | -CH3 | meta, para | Antibacterial (B. subtilis) | ontosight.ai |
Role of Aromatic Ring Systems in Biological Recognition
The aromatic rings within the this compound scaffold are fundamental for its interaction with biological targets. nih.govresearchgate.net These rings can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to proteins and enzymes. ucl.ac.ukbohrium.com The phenoxy group, in particular, is considered a "privileged" moiety in medicinal chemistry, appearing in numerous drugs and contributing significantly to their biological activity. nih.gov
In the context of peripheral benzodiazepine (B76468) receptor (PBR) ligands, the aryloxyanilide structure, derived from opening the diazepine (B8756704) ring of benzodiazepines, has shown high and selective affinity. acs.org The two aromatic rings of the phenoxyphenyl group can adopt different conformations, influencing how the molecule fits into a binding pocket. nih.gov For instance, in certain checkpoint kinase inhibitors, the terminal phenolic ether group twists relative to the adjacent phenyl ring, allowing for optimal hydrophobic contact within the ATP binding cleft. nih.gov
Furthermore, the connection between the two aromatic rings, whether a direct biphenyl (B1667301) linkage or a diphenyl ether, can influence biological activity. In a study of biphenyl and diphenyl ether derivatives, polymethylated diphenyl ethers showed notable inhibition of fungal mycelium growth, whereas the biphenyl analogs were inactive, highlighting the importance of the ether linkage for this specific activity.
Influence of Stereochemistry on Activity
While specific studies on the stereochemistry of this compound itself are limited, research on related chiral analogs underscores the importance of stereochemical configuration for biological activity. For example, in reactions of 2-chloro-N-(4-phenoxyphenyl)acetamide with amines, the retention of stereochemical configuration in chiral analogs confirms an SN₂ mechanism, indicating that the three-dimensional arrangement of atoms is preserved during the reaction. nih.gov
In a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628) analogs, the chirality introduced by the 1-phenylethylamine (B125046) moiety was a key feature of the synthesized compounds. researchgate.net Although the study did not explicitly separate and test individual enantiomers, the presence of a stereocenter suggests that the biological activity could be stereoselective. Often, one enantiomer of a chiral drug is significantly more active or has a different pharmacological profile than the other. This principle is a fundamental aspect of drug design, as the specific 3D shape of a molecule dictates its ability to bind to a chiral biological target like an enzyme or receptor.
SAR Studies in Specific Biological Contexts
The general principles of SAR are best understood when examined within the context of specific biological activities. The following sections explore the SAR of this compound analogs as antifungal agents and as inhibitors of Factor VIIa.
SAR for Antifungal Activity of Alkoxyiminoacetamides
Alkoxyiminoacetamide derivatives have been investigated for their antifungal properties, with SAR studies revealing key structural requirements for activity. pssj2.jpresearchgate.net One notable compound, (E)-2-Methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, was found to inhibit the respiration of Pyricularia oryzae by blocking the cytochrome bc1 complex in the mitochondrial respiratory chain. icm.edu.pl
The structural elements crucial for the antifungal activity of this class of compounds include the alkoxyimino group and the phenoxyphenyl moiety. icm.edu.pl Modifications to these parts of the molecule can significantly impact efficacy. For instance, in a series of 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives, the nature of the substituent on the phenoxy ring was critical. researchgate.net A compound with an unsubstituted phenyl ring at this position showed moderate antifungal activity, which decreased upon the introduction of a methyl or an additional phenyl group. researchgate.net This suggests that steric bulk at this position may be detrimental to activity.
Table 2: SAR of Alkoxyiminoacetamide Analogs for Antifungal Activity
| Compound/Analog Series | Key Structural Feature | Effect on Antifungal Activity | Reference |
|---|---|---|---|
| (E)-2-Methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | Alkoxyimino and phenoxyphenyl groups | Essential for inhibition of fungal respiration | icm.edu.pl |
| 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives | Unsubstituted phenyl on phenoxy moiety | Baseline activity | researchgate.net |
| 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives | Methyl substituent on phenyl of phenoxy moiety | Decreased activity | researchgate.net |
| 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives | Phenyl substituent on phenyl of phenoxy moiety | Significantly decreased activity | researchgate.net |
SAR for Factor VIIa Inhibitory Activity
Inhibitors of Factor VIIa (FVIIa), a key enzyme in the coagulation cascade, are sought after as potential antithrombotic agents. nih.govnih.gov The this compound scaffold has been explored in the development of FVIIa inhibitors.
SAR studies on phenylglycine-based FVIIa inhibitors revealed that incorporating a neutral heterocyclic group, such as 7-chloro-3,4-dihydroisoquinolin-1(2H)-one, into the S1 binding pocket of FVIIa could lead to potent and permeable inhibitors. nih.gov This was a significant finding, as previous chemotypes often required a highly basic group for high affinity, which can be a liability for oral bioavailability. nih.gov
In another series of FVIIa inhibitors based on a 5-amidino-2-(2-hydroxy-biphenyl-3-yl)-benzimidazole scaffold, a unique hydrogen bond between a hydroxyl group on the distal ring of the biaryl system and the backbone carbonyl of lysine-192 in FVIIa was proposed to be the basis for enhanced potency and selectivity. This highlights the importance of specific hydrogen bonding interactions in achieving high-affinity binding.
While direct SAR data for this compound as a Factor VIIa inhibitor is not extensively detailed in the provided context, the principles derived from related scaffolds are highly relevant. The ability of the phenoxyphenyl group to position key interacting moieties, such as hydrogen bond donors or acceptors, within the active site of FVIIa is likely a critical determinant of its inhibitory activity.
SAR for Peripheral Benzodiazepine Receptor (PBR) Binding Affinity
The Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the translocator protein (TSPO), is a key target in neuroinflammatory and neurodegenerative disease research. Derivatives of this compound have been identified as potent ligands for this receptor. researchgate.net These compounds were developed by conceptualizing an open-ring version of benzodiazepine ligands like Ro5-4864. researchgate.net
The fundamental structure consists of an this compound moiety, which is further substituted on the acetamide nitrogen with a benzyl (B1604629) group. The structure-activity relationship studies have elucidated the importance of substituents on both the phenoxyphenyl ring system and the N-benzyl group for high binding affinity.
Key findings from SAR studies include:
Substitution on the Phenoxyphenyl Ring: Introducing a fluorine atom at the 5-position of the 2-phenoxyphenyl ring, as seen in N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106), is highly favorable for PBR affinity. acs.org
Substitution on the N-benzyl Ring:
Methoxy (B1213986) groups at the 2- and 5-positions of the benzyl ring contribute significantly to high affinity (e.g., DAA1106). acs.org
Replacing the 2-methoxy group with a 2-fluoroethyl or 2-fluoromethyl group can maintain or even slightly increase affinity. acs.org For instance, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoroethyl-5-methoxybenzyl)acetamide showed a Kᵢ value of 0.11 nM. acs.org
Replacing the 2-methoxy group with longer or more polar groups, such as a tosyloxyethyl group, leads to a significant decrease in affinity. acs.org
Moving the methoxy group from the 2-position to the 4-position on the benzyl ring generally reduces binding affinity.
Substitution on the Phenoxy Ring: A chloro-substitution at the 4-position of the phenoxy group, as in N-(4-chloro-2-phenoxyphenyl)-N-(isopropoxybenzyl)acetamide (DAA1097), also results in high PBR affinity. researchgate.netacs.org
The data below illustrates the impact of these substitutions on PBR binding affinity.
Table 1: SAR Data of this compound Derivatives for PBR Binding Affinity
| Compound Name | Substituent (R¹) on N-benzyl ring | Substituent (R²) on 2-phenoxyphenyl ring | PBR Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|---|
| DAA1106 | 2,5-dimethoxy | 5-fluoro | 0.16 | acs.org |
| Fluoroethyl analog of DAA1106 | 2-fluoroethyl, 5-methoxy | 5-fluoro | 0.11 | acs.org |
| Fluoromethyl analog of DAA1106 | 2-fluoromethyl, 5-methoxy | 5-fluoro | 0.15 | acs.org |
| Iodomethyl analog of DAA1106 | 2-iodomethyl, 5-methoxy | 5-fluoro | 4.10 | acs.org |
| DAA1097 | 2-isopropoxy | 4'-chloro | 0.48 | acs.org |
SAR for GPR21 Inverse Agonism
GPR21 is a constitutively active orphan receptor implicated in metabolic regulation and inflammatory processes. Inhibition of its activity, particularly through inverse agonism, is a promising therapeutic strategy. Research has identified a specific derivative of this compound, known as GRA2, which functions as a potent inverse agonist for GPR21. nih.govmdpi.com
The structure-activity relationship for GPR21 inverse agonism is highly specific. The key structural feature responsible for this activity is the substitution of a bulky naphthyloxy group on the acetyl moiety of the core structure.
Compound GRA2 (2-(1-naphthyloxy)-N-(2-phenoxyphenyl)acetamide): This compound is the archetypal inverse agonist in this series. acs.orgnih.gov The large, rigid 1-naphthyloxy group appears to be crucial for binding to the receptor in a conformation that stabilizes its inactive state, thereby suppressing its constitutive activity. mdpi.com Studies have shown that GRA2 can inhibit GPR21 signaling with an IC₅₀ of 1.6 µM. mdpi.com
Mechanism: By inhibiting the constitutive activity of GPR21, GRA2 can counteract the receptor's negative influence on insulin (B600854) signaling pathways. nih.govresearchgate.net This effect is demonstrated by an increase in glucose uptake in hepatocytes upon treatment with GRA2. nih.govmdpi.com
The SAR for this activity is tightly defined, with the 2-(1-naphthyloxy)acetamide portion being the critical pharmacophore for achieving GPR21 inverse agonism.
Table 2: SAR Data for GPR21 Inverse Agonism
| Compound Name | Key Structural Feature | Activity | IC₅₀ | Reference |
|---|---|---|---|---|
| GRA2 | 2-(1-naphthyloxy) group on acetamide | GPR21 Inverse Agonist | 1.6 µM | mdpi.com |
SAR for Anti-inflammatory and Analgesic Effects
Derivatives of phenoxy acetamide have been explored for their potential as anti-inflammatory and analgesic agents. The mechanism for these effects can be multifactorial, including the inhibition of inflammatory pathways. One such pathway involves the inhibition of GPR21, as knockout studies in mice show protection from inflammation, and GPR21 inhibition is known to reduce macrophage migration. mdpi.comresearchgate.net
Direct synthesis and evaluation of this compound derivatives have also been performed. Studies on related 2-(substituted phenoxy)acetamide derivatives show that specific substitutions are key to their anti-inflammatory and analgesic potency.
Halogen and Nitro Substitutions: The presence of halogen atoms (e.g., chlorine) or a nitro group on the phenoxy ring of the acetamide scaffold appears to be favorable for both anti-inflammatory and analgesic activities. nih.govresearchgate.net
Substitution on the Acetyl Moiety: Introduction of a morpholine (B109124) ring to the acetyl group of this compound (forming 2-Morpholin-4-yl-N-(2-phenoxyphenyl)acetamide) results in a compound with notable analgesic and anti-inflammatory activity. nih.gov Similarly, a piperazine (B1678402) substitution also confers analgesic properties. nih.gov
Onset of Action: The nature of the substituent can influence the onset and duration of action. For example, an imidazole (B134444) substitution was found to have an earlier onset of analgesic activity compared to the parent chloro-acetylated compound. nih.gov
Table 3: SAR Data for Anti-inflammatory and Analgesic Effects
| Compound | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | 4-chloro on N-phenylethyl group, 4-nitro on phenoxy group | Significant anti-inflammatory and analgesic effects | nih.govresearchgate.net |
| 2-Morpholin-4-yl-N-(2-phenoxyphenyl)acetamide | Morpholine ring on acetyl group | Good anti-inflammatory and analgesic activity | nih.gov |
| 2-Piperazin-1-yl-N-(2-phenoxyphenyl)acetamide | Piperazine ring on acetyl group | Exhibited analgesic activity | nih.gov |
SAR for Hypoglycemic and Antibacterial Activities of Thiazolidine Derivatives
The thiazolidine-2,4-dione (TZD) ring is a well-known pharmacophore, particularly for its role in antidiabetic drugs (e.g., pioglitazone), which act as PPAR-γ agonists. nih.govsci-hub.se TZD derivatives have also been investigated for antibacterial properties. mdpi.com The incorporation of a TZD moiety into a phenoxy acetamide framework has been explored to develop novel agents with potential hypoglycemic activity.
Research in this area has led to the synthesis of complex molecules where a TZD ring is linked to a phenoxy acetamide backbone.
Hypoglycemic Activity: A series of 2-(2,4-dioxothiazolidin-3-yl)-N-phenylacetamide derivatives were synthesized and evaluated for in-vitro glucose uptake. sci-hub.se
Subsequent Knoevenagel condensation with various aryl aldehydes yielded compounds with significant glucose uptake activity. sci-hub.se
The most potent compound in one series, featuring a 4-hydroxy-3-methoxybenzylidene group at the 5-position of the TZD ring, showed glucose uptake comparable to the standard drug rosiglitazone. sci-hub.se This indicates that the nature of the substitution on the TZD ring is a critical determinant of hypoglycemic activity.
Antibacterial Activity: While specific studies on this compound-TZD conjugates for antibacterial activity are limited, general SAR for TZD-based antibacterials suggests that the substituent at the 5-position of the TZD ring is crucial. mdpi.com For instance, (E)-5-(substituted-benzylidene)thiazolidine-2,4-dione derivatives have shown activity against various bacterial and fungal strains. mdpi.com
Table 4: SAR of Phenoxy Acetamide-Thiazolidinedione Derivatives for Hypoglycemic Activity
| Compound Structure | Key SAR Feature | Observed Activity | Reference |
|---|---|---|---|
| 5-((4-hydroxy-3-methoxyphenyl)methylene)-3-(2-oxo-2-(phenylamino)ethyl)thiazolidine-2,4-dione | Condensation product of 2-(2,4-dioxothiazolidin-3-yl)-N-phenylacetamide with 4-hydroxy-3-methoxybenzaldehyde. | Potent in-vitro glucose uptake activity, comparable to rosiglitazone. | sci-hub.se |
Biological Target Engagement and Mechanistic Studies
Molecular Interactions with Receptor Systems
The interaction of N-(2-phenoxyphenyl)acetamide derivatives with specific receptor systems is a key area of investigation, revealing potential therapeutic applications. These interactions are primarily centered on the peripheral benzodiazepine (B76468) receptor, the GPR21 receptor, and the Factor VIIa enzyme.
Peripheral Benzodiazepine Receptor (PBR) Agonism and Binding
This compound derivatives have been identified as potent agonists for the Peripheral Benzodiazepine Receptor (PBR), also known as the translocator protein (TSPO). brad.ac.uk PBRs are found in various tissues, including glial cells in the brain, and their expression is often upregulated in response to neuroinflammation and brain injury. nih.gov This makes PBR a valuable target for imaging and potentially treating neurodegenerative diseases. nih.gov
Several radiolabeled phenoxyphenyl acetamide (B32628) derivatives have been synthesized and evaluated as Positron Emission Tomography (PET) ligands for imaging PBR in the brain. acs.orgnih.gov For instance, N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) has shown high affinity for PBR in the mitochondrial fractions of rat and monkey brains. nih.govnih.gov In vitro studies have demonstrated the potent binding affinities of these derivatives to PBR. acs.orgnih.gov
| Compound | Binding Affinity (Ki) for PBR in Rat Brain |
| N-(4-chloro-2-phenoxyphenyl)-N-(isopropoxybenzyl)acetamide | 0.07-0.19 nM |
| N-(4-chloro-2-phenoxyphenyl)-N-(ethoxybenzyl)acetamide | 0.07-0.19 nM |
| N-(4-chloro-2-phenoxyphenyl)-N-(methoxybenzyl)acetamide | 0.07-0.19 nM |
| N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) | 0.16 nM |
This table showcases the high binding affinities of various this compound derivatives to the Peripheral Benzodiazepine Receptor (PBR) in the rat brain, indicating their potential as potent ligands for this receptor.
These ligands have been shown to cross the blood-brain barrier and their binding in the brain is specific to PBR, as demonstrated by co-injection with selective PBR ligands which reduced their binding. acs.org The development of such potent and selective PBR agonists holds promise for the non-invasive study of microglia and macrophage activation in various neurological disorders. nih.gov
GPR21 Receptor Modulation and Insulin (B600854) Signaling Pathway Effects
The G protein-coupled receptor 21 (GPR21) is an orphan receptor that has been implicated in the modulation of insulin sensitivity. mdpi.comnih.gov Overexpression of GPR21 has been associated with impaired insulin signaling, suggesting its role in the development of insulin resistance. mdpi.comnih.gov A derivative of this compound, specifically 2-(1-naphthyloxy)-N-(2-phenoxyphenyl)acetamide (GRA2), has been identified as an inverse agonist for the GPR21 receptor. mdpi.comnih.gov
GRA2 has been shown to counteract the negative influence of GPR21 on the insulin signaling pathway. mdpi.comnih.gov By inhibiting the constitutive activity of GPR21, GRA2 can improve insulin sensitivity in hepatocytes. mdpi.comnih.gov This is a significant finding as the liver is a primary target for insulin action and plays a crucial role in glucose metabolism. mdpi.com The development of insulin resistance in hepatocytes can have severe systemic consequences. mdpi.com
Studies have shown that inhibiting GPR21, either through siRNA or with the inverse agonist GRA2, leads to an improvement in the insulin signaling pathway. mdpi.comnih.gov This is evidenced by an increased phosphorylation of key proteins in the pathway, such as Akt and GSK-3β. researchgate.net
Factor VIIa Enzyme Inhibition and Coagulation Cascade
Factor VIIa is a serine protease that plays a critical role in the extrinsic pathway of the coagulation cascade. ijper.org The inhibition of Factor VIIa is an attractive strategy for the development of new antithrombotic agents. ijper.org A series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as potential inhibitors of Factor VIIa. ijper.org
These compounds were developed using structure-based design and have demonstrated a notable affinity for Factor VIIa. ijper.org The anticoagulant activity of these derivatives was evaluated in vitro using the prothrombin time determination method. ijper.org Several compounds in this series showed good inhibitory anticoagulant activities. ijper.org This suggests that the N-phenyl-2-(phenyl-amino) acetamide scaffold could serve as a promising template for creating novel and potent anticoagulant drugs for coagulation disorders. ijper.org The coagulation cascade is a complex series of reactions that leads to the formation of a blood clot. revespcardiol.orgmdpi.com
Cellular Level Pharmacological Investigations
The pharmacological effects of this compound derivatives have also been investigated at the cellular level, providing insights into their mechanisms of action in modulating inflammatory responses and glucose metabolism.
Inhibition of Inflammatory Cytokines and Reactive Oxygen Species (ROS)
Research has indicated that certain derivatives of this compound possess anti-inflammatory properties. For example, N-(2-hydroxy phenyl) acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in a rat model of adjuvant-induced arthritis. nih.govnih.gov These cytokines are key mediators in the inflammatory process and are implicated in the pathogenesis of various inflammatory diseases. nih.gov
Furthermore, treatment with N-(2-hydroxy phenyl) acetamide was found to modulate oxidative stress markers. nih.gov This suggests that the compound's anti-inflammatory activity may be linked to its ability to reduce the production of reactive oxygen species (ROS). nih.gov Another compound, 2-chloro-N-(4-phenoxyphenyl)acetamide, has also been shown to reduce the production of pro-inflammatory cytokines in vitro, highlighting its potential as a therapeutic agent for inflammatory conditions.
Effects on Glucose Transporter Expression and Glucose Uptake
The modulation of glucose transporter expression and subsequent glucose uptake is a critical aspect of cellular metabolism, particularly in the context of insulin signaling. As mentioned previously, the GPR21 inverse agonist GRA2, a derivative of this compound, has been shown to positively impact glucose homeostasis. mdpi.comnih.gov
Inhibition of GPR21 activity by GRA2 leads to a significant increase in glucose uptake in HepG2 cells. mdpi.comnih.govresearchgate.net This effect is associated with a higher membrane translocation of GLUT-2, the primary glucose transporter in hepatocytes. mdpi.comnih.govencyclopedia.pub The increased expression of GLUT-2 on the cell membrane facilitates the transport of glucose into the cells, thereby improving glucose utilization. mdpi.comnih.gov This finding underscores the potential of GPR21 inhibition as a novel strategy to enhance glucose uptake and combat hepatic insulin resistance. researchgate.net
| Investigated Compound/Method | Effect on Glucose Uptake in HepG2 Cells | Effect on GLUT-2 Membrane Translocation |
| GPR21 siRNA | Significant Increase | Significantly Higher |
| GRA2 (GPR21 Inverse Agonist) | Significant Increase | Significantly Higher |
This table summarizes the effects of GPR21 inhibition, either by siRNA or the inverse agonist GRA2, on glucose uptake and GLUT-2 transporter translocation in HepG2 cells, demonstrating a consistent positive impact on cellular glucose metabolism.
Mitochondrial Protein Interaction and Respiratory Chain Effects (e.g., in Pyricularia grisea)
Research into the effects of this compound derivatives, particularly in the context of the rice blast fungus Pyricularia grisea (also known as Magnaporthe grisea), has elucidated a distinct mechanism of action centered on mitochondrial function. One such derivative, (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl) acetamide (SSF126), has been shown to interact with mitochondrial proteins and disrupt the respiratory chain. cabidigitallibrary.orgapsnet.org
Studies involving the pulse-labeling of P. grisea mycelial cells with [35S]-methionine in the presence of SSF126 demonstrated a time-dependent incorporation of radioactivity into a 40-kDa mitochondrial protein. cabidigitallibrary.orgresearchgate.net The emergence of this labeled protein coincided with the induction of cyanide-resistant respiratory activity in the cells. cabidigitallibrary.orgresearchgate.net This alternative respiration pathway is a response to the blockage of the primary cytochrome pathway.
The induction of this cyanide-resistant respiration by SSF126 is a key aspect of its fungicidal mechanism. cabidigitallibrary.orgapsnet.org Although SSF126 initially inhibits respiration by blocking the electron flux through the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, the fungus attempts to compensate by activating an alternative oxidase (AOX) pathway. apsnet.orgapsnet.org However, this alternative pathway is less efficient in terms of energy production. apsnet.orgresearchgate.net
Further investigation revealed that the 40-kDa protein is likely a mature protein processed from a 41.4-kDa precursor polypeptide. cabidigitallibrary.org This process is dependent on the mitochondrial membrane potential, as it is reversibly blocked by the uncoupler carbonylcyanide-p-trifluoromethoxyphenyl-hydrazone (FCCP). cabidigitallibrary.org The superoxide (B77818) anion (O2-) also appears to play a role in the induction mechanism of this cyanide-resistant respiration. cabidigitallibrary.org
The disruption of the mitochondrial respiratory chain by SSF126 leads to a rapid decrease in ATP content within the fungal cells. apsnet.orgapsnet.org While there is a partial recovery of ATP levels, the total adenylate pool gradually diminishes, ultimately impairing the supply of metabolic energy and suppressing mycelial growth. apsnet.orgapsnet.org
Table 1: Effects of this compound Derivative (SSF126) on Pyricularia grisea
| Parameter | Observation | Reference(s) |
| Mitochondrial Protein Interaction | Time-dependent incorporation of [35S]-methionine into a 40-kDa mitochondrial protein. | cabidigitallibrary.orgresearchgate.net |
| Respiratory Chain Effect | Inhibition of electron flux through the cytochrome bc1 complex. | apsnet.org |
| Alternative Respiration | Induction of cyanide-resistant respiration. | cabidigitallibrary.orgapsnet.org |
| Precursor Protein | A 41.4-kDa mitochondrial polypeptide is processed into the mature 40-kDa protein. | cabidigitallibrary.org |
| ATP Levels | Initial rapid depletion followed by a partial recovery, but a gradual decrease in the total adenylate pool. | apsnet.orgapsnet.org |
Lipoxygenase Enzyme Inhibition
Derivatives of this compound have also been investigated for their potential to inhibit lipoxygenase (LOX) enzymes. Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid mediators involved in inflammatory processes. The inhibition of these enzymes is a target for the development of anti-inflammatory agents. nih.gov
While direct studies on this compound itself as a lipoxygenase inhibitor are not extensively detailed in the provided results, the broader class of phenoxy acetamide derivatives has shown promise in this area. researchgate.netscielo.br For instance, various N-substituted 2-phenoxy acetamide derivatives have been synthesized and evaluated for their anti-inflammatory and lipoxygenase inhibitory activities. researchgate.net
The general mechanism of action for such compounds involves binding to the active site of the lipoxygenase enzyme, thereby preventing the substrate from accessing it. nih.gov The specific interactions can vary depending on the substitutions on the phenoxy and acetamide moieties.
Table 2: Lipoxygenase Inhibition by Related Phenoxy Acetamide Derivatives
| Compound Class | Activity | Reference(s) |
| N-Substituted 2-Phenoxy Acetamide Derivatives | Anti-inflammatory and lipoxygenase inhibitory activities. | researchgate.net |
| N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides | Investigated for lipoxygenase inhibitory activity. | scielo.br |
Biochemical Pathways Affected by this compound Derivatives
The interaction of this compound derivatives with their primary biological targets triggers a cascade of effects on various biochemical pathways.
In the case of the fungicidal activity of SSF126 in Pyricularia grisea, the primary affected pathway is mitochondrial respiration and oxidative phosphorylation . apsnet.orgapsnet.org By inhibiting Complex III, SSF126 disrupts the electron transport chain, leading to a reduction in ATP synthesis and the generation of reactive oxygen species. cabidigitallibrary.org This energy deficit and oxidative stress severely impair cellular processes, ultimately inhibiting fungal growth. apsnet.org The induction of the cyanide-resistant alternative oxidase pathway is a secondary effect, representing a cellular stress response. cabidigitallibrary.orgapsnet.org
The inhibition of lipoxygenase pathways by certain phenoxy acetamide derivatives has implications for inflammatory signaling cascades. nih.gov By blocking the production of leukotrienes and other lipid mediators, these compounds can modulate inflammatory responses.
Furthermore, the core structure of this compound is found in ligands developed for the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (18 kDa) (TSPO). researchgate.net This suggests that derivatives of this compound could potentially modulate pathways associated with this receptor, which include:
Steroidogenesis : The transport of cholesterol into mitochondria, a key step in steroid hormone synthesis. researchgate.net
Cell proliferation and apoptosis : The regulation of cell growth and programmed cell death. researchgate.net
Immunomodulation : The modulation of immune cell responses. researchgate.net
In silico studies on 2-phenoxyacetamide (B1293517) derivatives have also pointed towards the potential inhibition of the SARS-CoV-2 main protease (Mpro), suggesting an impact on viral replication pathways . nih.gov
Table 3: Biochemical Pathways Potentially Affected by this compound and Its Derivatives
| Pathway | Effect | Mechanism/Target | Reference(s) |
| Mitochondrial Respiration | Inhibition | Blockade of cytochrome bc1 complex (Complex III). | apsnet.org |
| Inflammatory Pathways | Inhibition | Inhibition of lipoxygenase enzymes. | nih.govresearchgate.net |
| Steroidogenesis | Modulation | Interaction with the translocator protein (TSPO). | researchgate.net |
| Viral Replication | Potential Inhibition | Inhibition of SARS-CoV-2 main protease (Mpro). | nih.gov |
Emerging Research Directions and Future Perspectives
Development of Next-Generation Analogues
The development of next-generation analogues of N-(2-phenoxyphenyl)acetamide is a key area of research, aimed at enhancing potency, selectivity, and pharmacokinetic properties. Scientists are systematically modifying the core structure to explore structure-activity relationships (SAR) and identify compounds with improved therapeutic profiles.
One major focus has been the synthesis of radiolabeled analogues for use in Positron Emission Tomography (PET) imaging, particularly for the peripheral benzodiazepine (B76468) receptor (PBR), also known as the translocator protein (TSPO). For instance, derivatives such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide have been developed as potent and selective PET ligands for imaging PBR in the brain, which is associated with neuroinflammation and various neurodegenerative diseases. sci-hub.runih.govacs.orgnih.gov Research has also explored iodinated analogues for Single-Photon Emission Computed Tomography (SPECT) imaging of PBR. nih.govacs.orgnih.gov
Beyond imaging, the synthesis of novel derivatives is aimed at a broad spectrum of therapeutic targets. Researchers have created series of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives and investigated their potential as anticoagulants by targeting Factor VIIa. ijper.org Other synthetic efforts have focused on creating phenoxy acetamide derivatives with anti-inflammatory, antibacterial, and anticancer properties. ontosight.airesearchgate.net For example, the introduction of a thiazole (B1198619) moiety has been explored to generate compounds with antibacterial activity against plant pathogens like Xanthomonas oryzae. nih.gov Furthermore, modifications of the acetamide structure have led to the discovery of potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases like gout. nih.gov
The table below summarizes some of the next-generation analogues of this compound and their investigated applications.
| Analogue Class | Modification Strategy | Investigated Application | Key Findings |
| Radiolabeled Analogues | Introduction of 18F or 11C | PET imaging of Peripheral Benzodiazepine Receptor (PBR/TSPO) | High affinity and selectivity for PBR, enabling in vivo imaging of neuroinflammation. sci-hub.runih.govacs.org |
| Iodinated Analogues | Incorporation of 131I | SPECT imaging of PBR/TSPO | Potent radioligands for visualizing PBR distribution in the brain. acs.orgnih.gov |
| N-Phenyl-2-(phenyl-amino) Acetamide Derivatives | Variation of substituents on the phenyl rings | Anticoagulant activity (Factor VIIa inhibition) | Identification of compounds with good inhibitory activity in vitro. ijper.org |
| Thiazole-containing Derivatives | Introduction of a 4-arylthiazole moiety | Antibacterial activity | Promising activity against plant pathogenic bacteria. nih.gov |
| N-Substituted Acetamide Derivatives | Molecular hybridization | P2Y14R antagonists for inflammatory diseases | Discovery of potent antagonists with favorable pharmacokinetic profiles. nih.gov |
| Quinazolinone Derivatives | Conjugation with 2-(piperazin-1-yl)quinazolin-4(3H)-one | Anti-parasitic activity (Toxoplasma gondii) | Inhibition of parasite invasion and replication. acs.org |
| Uracil (B121893) Derivatives | Attachment of an N-(4-phenoxyphenyl)acetamide side chain to uracil | Antiviral activity (HCMV and VZV) | Submicromolar activity against different viral strains. nih.gov |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of this compound-based compounds. In silico techniques are increasingly being employed to predict the binding affinities, understand the mechanism of action, and guide the design of novel derivatives with desired biological activities.
Molecular docking and molecular dynamics (MD) simulations are prominent computational tools used in this field. acs.orgnih.gov These methods allow researchers to visualize and analyze the interactions between the acetamide derivatives and their biological targets at the atomic level. For example, docking studies have been instrumental in understanding the binding of ligands to the peripheral benzodiazepine receptor and in the rational design of new inhibitors for enzymes like Factor VIIa and HDAC8. ijper.orgacs.orgnih.gov Computational approaches have also been used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly synthesized compounds, helping to prioritize candidates for further experimental evaluation. nih.gov
Density Functional Theory (DFT) calculations are another powerful computational method applied to this class of compounds. nih.govresearchgate.net DFT studies provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecules, which aids in the interpretation of experimental data and the design of compounds with specific electronic characteristics.
The integration of these computational methods with traditional experimental techniques, such as chemical synthesis and biological assays, creates a powerful workflow for drug discovery. This integrated approach allows for a more efficient exploration of the chemical space and a deeper understanding of the structure-activity relationships governing the biological effects of this compound derivatives.
| Computational Method | Application in this compound Research | Reference |
| Molecular Docking | Predicting binding modes and affinities to targets like PBR, Factor VIIa, and HDAC8. Guiding the design of new inhibitors. | ijper.orgacs.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of ligand-protein complexes. Understanding time-dependent interactions. | acs.orgnih.gov |
| In Silico ADMET Prediction | Assessing pharmacokinetic and toxicity profiles of new derivatives to guide lead selection. | nih.gov |
| Density Functional Theory (DFT) | Investigating electronic properties, reactivity, and spectroscopic characteristics of the compounds. | nih.govresearchgate.net |
| Pharmacophore Modeling | Identifying the key chemical features required for biological activity to guide virtual screening and design. | dergipark.org.tr |
Exploration of Novel Biological Targets
While the peripheral benzodiazepine receptor (PBR/TSPO) has been a primary focus, research is actively expanding to identify and validate novel biological targets for this compound and its analogues. This exploration opens up new avenues for the therapeutic application of this chemical scaffold in a variety of diseases.
One area of significant interest is in the treatment of metabolic disorders. The G-protein coupled receptor GPR21, which is involved in modulating insulin (B600854) sensitivity, has been identified as a target. researchgate.net An inverse agonist, GRA2 (2-(1-naphthyloxy)-N-(2-phenoxyphenyl)acetamide), has been used to study the role of GPR21 in glucose uptake, suggesting a potential therapeutic strategy for metabolic syndrome. researchgate.net
In the realm of oncology, histone deacetylase 8 (HDAC8) has emerged as a target. nih.gov HDACs are overexpressed in several cancers, and their inhibition is a validated anticancer strategy. Novel thiazolidinedione derivatives of this compound have been designed and evaluated as potential HDAC8 inhibitors. nih.gov
The coagulation cascade is another area of exploration, with Factor VIIa being identified as a target for novel anticoagulant agents. ijper.org Derivatives of N-phenyl-2-(phenyl-amino) acetamide have shown inhibitory activity against this serine protease, highlighting their potential in thrombosis-related disorders. ijper.org Furthermore, the P2Y14 receptor, which is involved in inflammatory responses, has been identified as a target for N-substituted acetamide derivatives in the context of acute gouty arthritis. nih.gov
The search for novel targets also extends to infectious diseases. Research has demonstrated that derivatives of this compound can be effective against the parasite Toxoplasma gondii and human herpesviruses like HCMV and VZV, indicating the existence of specific, yet to be fully elucidated, targets within these pathogens. acs.orgnih.gov
| Novel Biological Target | Therapeutic Area | Example Compound Class | Reference |
| G-protein coupled receptor 21 (GPR21) | Metabolic Disorders | Naphthyloxy-N-(2-phenoxyphenyl)acetamide (GRA2) | researchgate.net |
| Histone Deacetylase 8 (HDAC8) | Oncology | Thiazolidinedione-acetamide derivatives | nih.gov |
| Factor VIIa | Coagulation Disorders | N-phenyl-2-(phenyl-amino) acetamide derivatives | ijper.org |
| P2Y14 Receptor | Inflammatory Diseases | N-substituted acetamide derivatives | nih.gov |
| Toxoplasma gondii targets | Infectious Diseases | Quinazolinone-acetamide derivatives | acs.org |
| Herpesvirus targets (HCMV, VZV) | Infectious Diseases | Uracil-N-(phenoxyphenyl)acetamide derivatives | nih.gov |
| Bacterial targets | Infectious Diseases | Thiazole-containing N-phenylacetamide derivatives | nih.gov |
| Cyclooxygenase (COX) enzymes | Inflammation | Morpholin-4-yl-N-(2-phenoxyphenyl)acetamide | semanticscholar.org |
Applications in Chemical Biology and Medicinal Chemistry Research Tools
Beyond their direct therapeutic potential, this compound and its derivatives are proving to be valuable research tools in chemical biology and medicinal chemistry. These compounds serve as chemical probes to investigate complex biological processes and to validate new drug targets.
The most prominent application is the use of radiolabeled analogues as PET and SPECT imaging agents. sci-hub.runih.govacs.org These molecules, such as [11C]DAA1106 and [18F]FEDAA1106, allow for the non-invasive visualization and quantification of the peripheral benzodiazepine receptor (PBR/TSPO) in living organisms, including humans. nih.govnih.gov This has profound implications for studying neuroinflammation in real-time, monitoring disease progression, and assessing the response to therapy in a range of neurological disorders. nih.gov
Furthermore, highly potent and selective analogues serve as chemical probes to elucidate the physiological and pathological roles of their target proteins. For example, the small-molecule inverse agonist GRA2 is used to probe the function of the orphan receptor GPR21 and its role in insulin signaling and glucose metabolism. researchgate.net By selectively modulating the activity of GPR21, researchers can gain a better understanding of its downstream signaling pathways and its potential as a therapeutic target.
The development of covalent inhibitors, such as chlorofluoroacetamide (B1361830) derivatives, provides another set of tools for chemical biology. jst.go.jp These compounds can form irreversible bonds with specific amino acid residues, like cysteine, in their target proteins. This allows for the identification and labeling of target enzymes and can be used in activity-based protein profiling to study enzyme function in complex biological systems.
| Research Tool Application | Specific Example | Biological Question Addressed | Reference |
| PET Imaging Agent | [11C]DAA1106, [18F]FEDAA1106 | In vivo visualization and quantification of PBR/TSPO expression in neuroinflammation and neurodegenerative diseases. | nih.govnih.gov |
| SPECT Imaging Agent | [131I]PBR3a | Imaging PBR/TSPO distribution in the brain using a different imaging modality. | nih.gov |
| Chemical Probe (Inverse Agonist) | GRA2 (2-(1-naphthyloxy)-N-(2-phenoxyphenyl)acetamide) | Elucidating the function of the orphan receptor GPR21 in insulin signaling and glucose metabolism. | researchgate.net |
| Covalent Inhibitor | 2-Chloro-2-fluoro-N-(2-phenoxyphenyl)acetamide | Irreversible targeting of cysteine proteases for target identification and activity-based protein profiling. | jst.go.jp |
Q & A
Q. What are the standard synthetic routes for N-(2-phenoxyphenyl)acetamide, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-phenoxyaniline with acetyl chloride or acetic anhydride in the presence of a weak base (e.g., K₂CO₃) and a polar aprotic solvent like acetonitrile. Reaction monitoring via TLC and purification through solvent evaporation or recrystallization ensures product integrity . Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratio of amine to acylating agent) and temperature (room temperature to reflux) to enhance yield and minimize side products.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the acetamide group (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl) and aromatic protons .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- XRD : For crystal structure determination, identifying intermolecular interactions like hydrogen bonds .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .
Q. How can researchers validate the purity of this compound in heterogeneous mixtures?
Combine column chromatography (silica gel, ethyl acetate/hexane eluent) with mass spectrometry (ESI-MS) to isolate and verify the molecular ion peak ([M+H]⁺). Differential scanning calorimetry (DSC) can further confirm purity by detecting a single melting endotherm .
Advanced Research Questions
Q. How do intermolecular interactions in this compound crystals influence its physicochemical properties?
Single-crystal XRD reveals that hydrogen bonding (e.g., N-H···O=C) and π-π stacking between aromatic rings dictate packing efficiency and stability. For example, centrosymmetric C-H···O interactions in related acetamides form chains, enhancing thermal stability . Computational tools like Mercury software can model these interactions to predict solubility and melting points .
Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?
- Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Gaussian-based DFT calculations .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) .
Q. How can researchers resolve discrepancies in spectral data for structurally similar acetamides?
Contradictions in NMR or IR spectra often arise from tautomerism or polymorphic forms. Strategies include:
Q. What role does this compound play in synthesizing heterocyclic drug candidates?
It serves as a precursor for:
- Thiadiazoles : React with thiosemicarbazide under acidic conditions .
- Piperazinediones : Cyclize via Mitsunobu reaction with diols .
- Quinoline derivatives : Cross-coupling with halopyridines using Pd catalysts .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?
- Process analytical technology (PAT) : Use in-line FTIR for real-time reaction monitoring .
- Design of Experiments (DoE) : Optimize parameters (e.g., solvent volume, agitation rate) via response surface methodology .
Q. How to address solubility challenges in biological assays involving this compound?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
